molecular formula C19H21N5O3 B2660528 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887697-14-5

2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2660528
CAS RN: 887697-14-5
M. Wt: 367.409
InChI Key: PNDPQJQLLBWDIR-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 selectively blocks the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and cell growth. By blocking this receptor, 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and promoting cell survival. These effects are thought to underlie its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 is its high selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. However, one limitation is that it can only be used in vitro or in animal models, as it has not been approved for human use.

Future Directions

There are several potential future directions for research on 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261. One direction is to further investigate its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. Another direction is to develop more potent and selective adenosine A2A receptor antagonists based on the structure of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261. Additionally, research could focus on understanding the underlying mechanisms of 2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261's neuroprotective and anti-tumor effects.

Synthesis Methods

2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 can be synthesized through a multi-step process involving the condensation of 2,4,7-trimethyl-8-bromo-purine with 2-propoxyphenylboronic acid, followed by a series of reactions to form the imidazole ring and the carbonyl group.

Scientific Research Applications

2,4,7-Trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It also has anti-tumor properties and has been investigated as a potential treatment for various types of cancer.

properties

CAS RN

887697-14-5

Molecular Formula

C19H21N5O3

Molecular Weight

367.409

IUPAC Name

2,4,7-trimethyl-6-(2-propoxyphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O3/c1-5-10-27-14-9-7-6-8-13(14)24-12(2)11-23-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h6-9,11H,5,10H2,1-4H3

InChI Key

PNDPQJQLLBWDIR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C

solubility

not available

Origin of Product

United States

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